molecular formula C9H11NO3 B13195885 2-(2-Cyclobutyl-1,3-oxazol-5-yl)acetic acid

2-(2-Cyclobutyl-1,3-oxazol-5-yl)acetic acid

Cat. No.: B13195885
M. Wt: 181.19 g/mol
InChI Key: XJIUIAGUVQVPMZ-UHFFFAOYSA-N
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Description

2-(2-Cyclobutyl-1,3-oxazol-5-yl)acetic acid is a chemical compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol This compound features a cyclobutyl group attached to an oxazole ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclobutyl-1,3-oxazol-5-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Biginelli reaction, which involves the condensation of an aldehyde, an acid, and urea or thiourea, can be employed. The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclobutyl-1,3-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed to modify the oxazole ring or the acetic acid moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the cyclobutyl group are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler compounds with modified ring structures.

Scientific Research Applications

2-(2-Cyclobutyl-1,3-oxazol-5-yl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Cyclobutyl-1,3-oxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions and form complexes, which can then participate in various biochemical reactions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-Cyclobutyl-1,3-oxazol-5-yl)acetic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a cyclobutyl group and an oxazole ring, which imparts specific chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(2-cyclobutyl-1,3-oxazol-5-yl)acetic acid

InChI

InChI=1S/C9H11NO3/c11-8(12)4-7-5-10-9(13-7)6-2-1-3-6/h5-6H,1-4H2,(H,11,12)

InChI Key

XJIUIAGUVQVPMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC=C(O2)CC(=O)O

Origin of Product

United States

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